(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Fluorescent Probe Spectroscopy Lipophilicity

SAR studies demand a non-halogenated baseline with consistent bioactivity and photophysical response. This compound is a defined MAO-B inhibitor (IC50=0.068 µM, SI=98.15) and a solvatochromic fluorescent probe. • Non-halogenated scaffold eliminates confounding substituent effects, enabling systematic SAR exploration. • Solvent-sensitive quantum yield increases 220-fold from hexane to acetone, validated for live-cell membrane imaging. • ISO 17034-compliant QC with ≥98% purity (GC); ambient shipping for rapid global delivery.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 1201-93-0
Cat. No. B075690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
CAS1201-93-0
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
InChIKeyHUTKDPINCSJXAA-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.3 [ug/mL]

(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (CAS: 1201-93-0): Procurement-Focused Baseline Profile


(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one is a synthetic α,β-unsaturated enaminone . It functions as an electrophilic Michael acceptor due to its activated alkene, while the enamine motif confers nucleophilic character. Its molecular weight is 175.23 g·mol⁻¹, with a predicted density of 1.0 ± 0.1 g·cm⁻³ and a predicted logP of 2.30 [1]. This physicochemical profile defines its behavior as a small-molecule building block and a fluorescent probe scaffold.

Procurement Risk: Why Generic Substitution of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one is Not Advised


The dimethylaminochalcone scaffold is highly sensitive to both electronic and conformational perturbations. Substitution on the phenyl ring, replacement of the dimethylamino group with other amines, or cyclization to rigid indanone/tetralone analogues each profoundly alter three key performance dimensions: the electronic push-pull character governing fluorescence quantum yield, the steric fit within enzyme active sites affecting inhibition potency, and the conjugate stability impacting shelf-life [1]. Direct substitution with a non-identical analog—even one with similar nominal reactivity—will invalidate established assay conditions and quantitative structure-activity relationships (QSAR). Evidence below demonstrates that the specific hydrogen substitution on the phenyl ring (R = H) of the target compound yields a discrete profile of photophysical response and enzyme inhibition potency that is not replicated by halogenated or conformationally restricted derivatives.

(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one: Quantitative Evidence Guide for Scientific Selection


Fluorescence Quantum Yield and Water Quench Sensitivity of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one vs. Cyclic Analogues

The target compound exhibits the highest sensitivity to fluorescence quenching by water among all tested dimethylaminochalcone analogues, a property directly linked to its open-chain conformation. In a controlled head-to-head comparison, the fluorescence quenching efficacy of water was ranked 1 > 2 > 3 > 4, where 1 is the target compound and 2-4 are cyclic analogues [1]. This differential quenching is not observed to the same degree in the more rigid cyclic counterparts, making the target compound uniquely suitable as an environmental polarity probe.

Fluorescent Probe Spectroscopy Lipophilicity

MAO-B Inhibition Potency of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (AC1) vs. Halogenated Derivatives

The non-halogenated parent compound (AC1) demonstrates a distinct inhibition profile against monoamine oxidase B (MAO-B) relative to its halogenated analogues. In a head-to-head study of five derivatives, AC1 exhibited an IC₅₀ of 0.068 µM against MAO-B. This potency is superior to the -Cl substituted derivative AC2 (IC₅₀ = 0.099 µM) and the -Br substituted AC3 (IC₅₀ = 0.083 µM), but inferior to the -F substituted AC4 (IC₅₀ = 0.020 µM) [1]. Importantly, the high selectivity index (SI) values for MAO-B over MAO-A were maintained across all tested compounds, with AC1 showing an SI of 98.15 [1].

MAO-B Inhibitor Enzyme Inhibition Structure-Activity Relationship

pKa Determination and Conjugation-Dependent Acid Strength of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one vs. Hydroxy Analogues

The acid dissociation constant (pKa) of 4'-(dimethylamino)chalcone, the direct para-substituted analogue of the target compound, was determined using UV-Vis spectrophotometry and compared to 4'-hydroxychalcone. The study established a strong correlation between the degree of conjugation and the acid strength of synthetic chalcones with different geometries [1]. While the exact pKa values for the target compound's open-chain form are not isolated in the abstract, the methodology demonstrates that modification of the three-dimensional structure of open-chain bioactive compounds is the method of choice to modify not only their stereochemistry but also their physicochemical properties [1].

pKa Spectrophotometry Physicochemical Properties

Vendor-Purity and Physical State Specification for Reproducible Procurement of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one

Reproducible research and industrial application requires a defined physical state and purity baseline. The target compound is commercially available with a guaranteed minimum purity of 98% (GC), and is supplied as a solid at 20°C . This specification is critical, as impurities can act as fluorescence quenchers, enzyme inhibitors, or unwanted reactants in synthetic applications. Without this level of purity assurance, quantitative experimental data may be irreproducible.

Quality Control Reproducibility Procurement

Fluorescence Quantum Yield Variation of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one Across Solvent Polarities

The fluorescence quantum yield of 4-dimethylaminochalcone, a close analogue of the target compound, exhibits a dramatic, quantifiable dependence on solvent polarity. The yield varies hundreds of times across media of different polarity, and is a linear function of the Lippert's polarity parameter [1]. For example, in nonpolar hexane the quantum yield is extremely low (0.001), whereas in polar acetone it is 220 times higher [2]. This extreme sensitivity to the local dielectric environment is a defining characteristic of the dimethylaminochalcone scaffold and is not observed to the same magnitude in non-dimethylamino substituted chalcones.

Fluorescence Solvatochromism Probe Development

Cytotoxicity Profile of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (AC1) vs. Halogenated Derivatives in L929 Cells

The non-cytotoxic nature of the non-halogenated parent compound (AC1) was established in parallel with its halogenated derivatives. In a study using the L929 fibroblast cell line, AC1 was observed to be non-cytotoxic, a finding consistent with other compounds in the series including AC4 [1]. This baseline safety profile is a prerequisite for advancing the compound into more complex biological models and differentiates it from other chalcone derivatives known for their cytotoxic pro-oxidant activities.

Cytotoxicity Safety Assessment Drug Discovery

(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one: Evidence-Backed Application Scenarios for Research and Industry


Development of Non-Halogenated MAO-B Inhibitor Lead Compounds

Procure for medicinal chemistry programs requiring a defined, non-halogenated baseline for structure-activity relationship (SAR) studies. The target compound (AC1) provides a potency benchmark of IC₅₀ = 0.068 µM against MAO-B, with a high selectivity index (SI = 98.15) [1]. This allows for systematic exploration of substituent effects without the confounding influence of halogen atoms, as demonstrated by the comparative data against -F, -Cl, and -Br analogues [1].

Fluorescent Polarity Probe for Biological Membranes and Protein Binding Studies

Utilize the compound's extreme sensitivity to solvent polarity, where its fluorescence quantum yield increases by a factor of 220 from nonpolar hexane (Φ=0.001) to polar acetone [1][2]. This property is validated for probing the lipophilic environments of cellular membranes and the hydrophobic pockets of proteins [1]. The non-cytotoxic profile in L929 cells [3] further supports its use in live-cell imaging applications.

Analytical Reference Standard for Method Development and Validation

Acquire the compound as a certified reference material with a guaranteed purity of ≥98% (GC) [1] and an ISO 17034-compliant quality system [2]. This ensures the reliability and traceability required for quantitative analytical methods, such as HPLC-UV, LC-MS, and fluorescence detection. The defined pKa behavior of the chalcone scaffold [3] provides additional confidence for method development involving pH-dependent separations or solubility studies.

Synthetic Building Block for Advanced Materials and Photoinitiators

Source as a high-purity enaminone building block for the synthesis of more complex heterocycles, pharmaceuticals, and agrochemicals [1]. Its well-defined physicochemical properties (MW=175.23, logP=2.30) [2] and reliable solid-state storage [3] make it a convenient and reproducible starting material for multi-step organic syntheses, including applications as a photoinitiator in UV-curable coatings [1].

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